![molecular formula C18H13F2N3O3S B2632095 3,4-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide CAS No. 897614-16-3](/img/structure/B2632095.png)
3,4-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide, also known as Compound A, is a chemical compound that has been of interest to researchers due to its potential use in drug development.
Wissenschaftliche Forschungsanwendungen
Potential in PET Imaging Agents
A study highlighted the synthesis of a related compound, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, as a potential PET imaging agent for imaging of B-Raf(V600E) in cancers. This research underscores the compound's role in the development of diagnostic tools in oncology, showcasing its importance in advancing PET imaging technologies for cancer detection and treatment monitoring (Wang et al., 2013).
Anticancer Properties
The synthesis of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, including structures similar to the queried compound, has shown clear cardiotonic effects, which are indicative of their potential in medical applications. Such compounds could play a significant role in developing new therapeutic agents, especially in treating conditions requiring cardiotonic support (Wang et al., 2008).
Role in Metabolic Pathway Investigations
Research on compounds like GDC-0449, which shares a similar molecular backbone with the queried compound, has provided insights into the absorption, distribution, metabolism, and excretion (ADME) in rats and dogs. These studies are crucial for understanding the metabolic fate of novel therapeutic agents in living organisms, which is vital for drug development and safety assessments (Yue et al., 2011).
Exploration of Pharmacological Activities
The development of novel derivatives with significant pharmacological activities, such as anti-inflammatory and anti-cancer properties, has been a focus of research. Compounds structurally related to the queried molecule have been synthesized and evaluated for their therapeutic potential, demonstrating the importance of this chemical structure in the design of new drugs (Gangapuram & Redda, 2009).
Advancements in Drug Discovery
Investigations into new therapeutic agents targeting the Hedgehog signaling pathway, such as vismodegib, which is structurally akin to the queried compound, have underscored the significance of these molecules in treating various cancers. Such studies highlight the role of these compounds in pioneering treatments for challenging diseases like basal cell carcinoma (Batty et al., 2012).
Eigenschaften
IUPAC Name |
3,4-difluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O3S/c1-27(25,26)17-8-7-16(22-23-17)11-3-2-4-13(9-11)21-18(24)12-5-6-14(19)15(20)10-12/h2-10H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSDKPHJHMYZJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.